7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one
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Overview
Description
7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by its chromen-4-one core structure, which is substituted with benzyloxy, methoxyphenyl, and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-methoxybenzaldehyde: This can be synthesized from p-anisaldehyde through oxidation using hydrogen peroxide and a diselenide catalyst.
Formation of the chromen-4-one core: The chromen-4-one core can be synthesized through a cyclization reaction involving 4-methoxybenzaldehyde and a suitable diketone under acidic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.
Methylation: The final step involves methylation of the chromen-4-one core using methyl iodide and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under inert atmosphere.
Substitution: Benzyl bromide, potassium carbonate, methyl iodide, sodium hydride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Chromanol derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Scientific Research Applications
7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
7-(benzyloxy)-3-(4-hydroxyphenyl)-2-methyl-4H-chromen-4-one: Similar structure but with a hydroxy group on the phenyl ring.
7-(benzyloxy)-3-(4-methoxyphenyl)-4H-chromen-4-one: Lacks the methyl group on the chromen-4-one core.
Uniqueness
7-(benzyloxy)-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyloxy group enhances its lipophilicity and potential for membrane permeability, while the methoxyphenyl group contributes to its antioxidant activity .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-7-phenylmethoxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O4/c1-16-23(18-8-10-19(26-2)11-9-18)24(25)21-13-12-20(14-22(21)28-16)27-15-17-6-4-3-5-7-17/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJITSDTKVMANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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